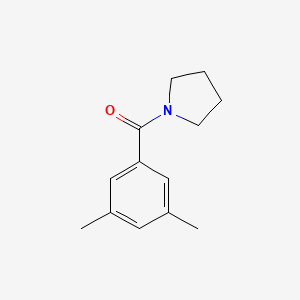![molecular formula C16H12ClN5O2 B5838438 7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5838438.png)
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Vue d'ensemble
Description
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C16H12ClN5O2 and its molecular weight is 341.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.0679523 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
The compound, along with its derivatives, has been synthesized through different methods, demonstrating antimicrobial activities against various fungi, gram-positive, and gram-negative bacteria. For instance, a one-pot method for preparing derivatives of this compound using sulfonic acid functionalized SBA-15 has been described, with some synthesized pyridopyrimidines showing promising antimicrobial activities (Ziarani et al., 2015). Additionally, a green synthesis approach of 7-amino-5-(4-aroyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives has been achieved, showing mild and fast procedures to structurally diverse bicyclic pyridopyrimidines (Javahershenas & Khalafy, 2017).
Antibacterial and Anticonvulsant Properties
Several studies have highlighted the antibacterial properties of synthesized derivatives. A specific derivative has shown promising anticonvulsant properties, which can be synthesized efficiently through green methods with high yield (Divate & Dhongade-Desai, 2014). Furthermore, the antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile groups has been studied, showing good in vitro antibacterial activities against various bacteria (Dongre et al., 2018).
Cytotoxicity and Anticancer Potential
Research has also been conducted on the cytotoxicity of derivatives on different cancer cell lines. For instance, derivatives of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles were synthesized and tested for anti-proliferative activity on human breast cancer (MCF-7) and human colon carcinoma (HT29) cell lines. These derivatives decreased the viability of MCF-7 and HT29 cells, indicating that apoptosis is involved in their toxicity (Atapour-Mashhad et al., 2016).
Catalytic and Solvent Behavior
Additionally, the compound and its derivatives have been involved in studies regarding catalytic activities and solvent behavior. For example, an environmentally friendly one-pot ultrasound-promoted synthesis of derivatives was reported, showing potential as anticancer agents. The synthesized compounds were also evaluated for docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, demonstrating good binding mode in the active site of the thymidylate synthase enzyme (Tiwari et al., 2016). Additionally, the conductance and solvent behavior of a related compound in 60% DMSO have been studied, providing insights into the interactions and solvent properties of the compound (Gaware, 2021).
Propriétés
IUPAC Name |
7-amino-5-(3-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O2/c1-21-14-12(15(23)22(2)16(21)24)11(10(7-18)13(19)20-14)8-4-3-5-9(17)6-8/h3-6H,1-2H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXXFYSIQBPKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC(=CC=C3)Cl)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5838375.png)



![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5838405.png)


![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5838432.png)
![1-(2-fluorophenyl)-4-{[(4-methylphenyl)thio]acetyl}piperazine](/img/structure/B5838442.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5838447.png)
![4-bromo-2-[(mesitylamino)methyl]phenol](/img/structure/B5838459.png)
